N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine
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Overview
Description
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C11H13ClN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities . This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an oxazole ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine typically involves the reaction of 5-chloro-2-aminobenzoic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine can be compared with other similar oxazole derivatives, such as:
5-Chlorobenzo[d]oxazol-2-amine: Lacks the tert-butyl group, which may affect its biological activity.
N-tert-Butyl-5-methylbenzo[d]oxazol-2-amine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
N-tert-Butyl-5-fluorobenzo[d]oxazol-2-amine: Contains a fluorine atom instead of chlorine, which may influence its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
OHVHYPASLWQTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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